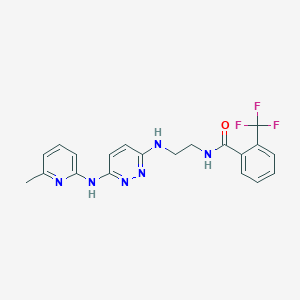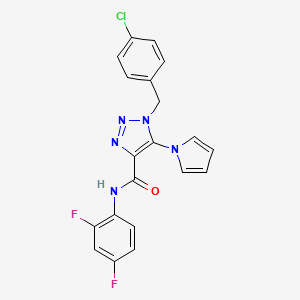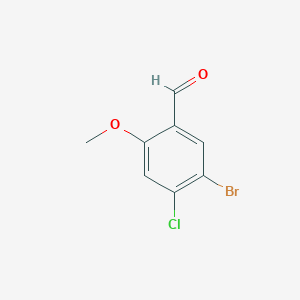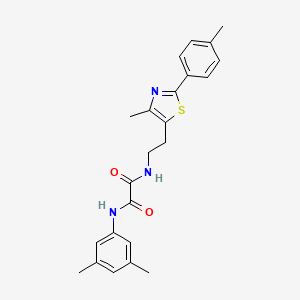![molecular formula C18H17N5O B2641612 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1797874-96-4](/img/structure/B2641612.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O and its molecular weight is 319.368. The purity is usually 95%.
BenchChem offers high-quality (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Development and Formulation
The compound of interest has been used in the development of a precipitation-resistant solution to enhance in vivo exposure for early toxicology and clinical studies. For instance, a study focused on the development of formulations for a poorly water-soluble compound, similar in structure to the one mentioned, to inhibit ultrarapid potassium current (IKur) for arrhythmia treatment. This study highlighted the importance of creating solubilized, precipitation-resistant formulations for improving plasma concentrations and dose proportionality, which is vital for the success of toxicological and early clinical evaluations of poorly soluble compounds (Burton et al., 2012).
Chemical Synthesis and Applications
The compound has been involved in the synthesis of various derivatives, which have shown promising biological and antimicrobial activities. Research has demonstrated the synthesis of novel pyrazole and pyrimidine derivatives from enaminonitriles, exhibiting notable in vitro antitumor, antimicrobial, and antioxidant activities. These studies also involved density functional theory (DFT) calculations to explore the equilibrium geometry and structure-activity relationships of these compounds, linking biological activity with quantum parameters like total energy, HOMO and LUMO energies, and Mulliken atomic charges (Farag & Fahim, 2019).
Furthermore, the compound has been a precursor in synthesizing pyrazolo[4,3-d]-pyrimidine derivatives, which have demonstrated higher anticancer activity than reference drugs in some cases. These compounds have also shown significant antimicrobial activity (Hafez et al., 2016). Another study synthesized dihydropyrimidine derivatives, which have been reported to possess broad biological activities, including antibacterial, antiviral, and anticancer properties. The in vitro analysis of these derivatives revealed good antibacterial and potent antifungal activities, with DFT calculations and molecular docking suggesting significant potential in blocking the active centers of glucose -6-phosphate synthase in bacteria and fungi (Al-Juboori, 2020).
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-16(10-21-23(13)15-5-3-2-4-6-15)18(24)22-8-7-17-14(11-22)9-19-12-20-17/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDYVYCMDGXIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2641529.png)
![2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2641531.png)
![methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2641534.png)
![7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B2641535.png)
![N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641536.png)
![3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2641537.png)

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2641540.png)



![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2641549.png)
![(7-Methoxy-1-benzofuran-2-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641550.png)
